molecular formula C19H21N5O4 B11473965 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11473965
M. Wt: 383.4 g/mol
InChI Key: XVCNZXMQJLCSHC-UHFFFAOYSA-N
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Description

2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound characterized by the presence of a tetrazole ring, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with nitriles in the presence of a catalyst.

    Introduction of Ethoxy and Methoxy Groups: These groups are introduced through etherification reactions, where the phenolic hydroxyl groups are reacted with ethyl and methyl halides, respectively.

    Acetamide Formation: The final step involves the acylation of the tetrazole derivative with 2-methoxyphenyl acetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ethers or esters.

Scientific Research Applications

2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxy and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of both ethoxy and methoxy groups along with the tetrazole ring

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O4/c1-4-28-17-11-13(9-10-16(17)27-3)19-21-23-24(22-19)12-18(25)20-14-7-5-6-8-15(14)26-2/h5-11H,4,12H2,1-3H3,(H,20,25)

InChI Key

XVCNZXMQJLCSHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3OC)OC

Origin of Product

United States

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